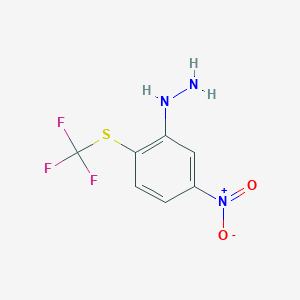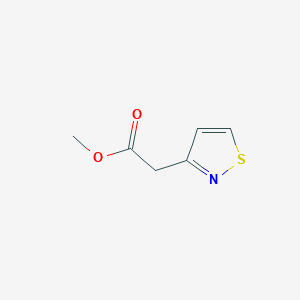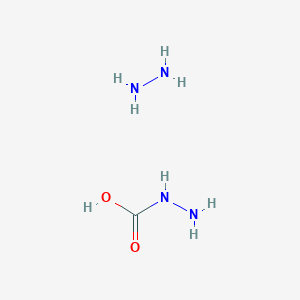
Hydrazine;hydrazinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine;hydrazinecarboxylic acid is a compound that consists of hydrazine and hydrazinecarboxylic acid. Hydrazine is a simple nitrogen compound with the formula N₂H₄, while hydrazinecarboxylic acid is a derivative of hydrazine with the formula CH₄N₂O₂. This compound is known for its reactivity and is used in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrazine;hydrazinecarboxylic acid can be synthesized through several methods. One common method involves the reaction of hydrazine with carbon dioxide under controlled conditions to form hydrazinecarboxylic acid. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where hydrazine and carbon dioxide are combined in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or crystallization processes to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine;hydrazinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrogen gas and water.
Reduction: It can be reduced to form ammonia and other nitrogen-containing compounds.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitrogen gas and water.
Reduction: Ammonia and other nitrogen-containing compounds.
Substitution: Various halogenated derivatives of hydrazinecarboxylic acid.
Applications De Recherche Scientifique
Hydrazine;hydrazinecarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.
Biology: It is used in the study of enzyme mechanisms and as a tool for probing biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of hydrazine;hydrazinecarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a nucleophile, reacting with electrophilic centers in enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.
Comparaison Avec Des Composés Similaires
Hydrazine;hydrazinecarboxylic acid can be compared with other similar compounds such as:
Hydrazine: A simpler nitrogen compound with the formula N₂H₄.
Carbazic acid: A monocarboxylic acid derived from hydrazine.
Hydrazones: Compounds formed by the reaction of hydrazine with aldehydes or ketones.
This compound is unique due to its combination of hydrazine and carboxylic acid functionalities, which confer distinct reactivity and applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
10195-79-6 |
|---|---|
Formule moléculaire |
CH8N4O2 |
Poids moléculaire |
108.10 g/mol |
Nom IUPAC |
hydrazine;hydrazinecarboxylic acid |
InChI |
InChI=1S/CH4N2O2.H4N2/c2-3-1(4)5;1-2/h3H,2H2,(H,4,5);1-2H2 |
Clé InChI |
BPLLFUVTGWVFBI-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(NN)O.NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


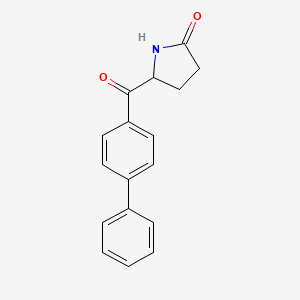
![4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14066322.png)

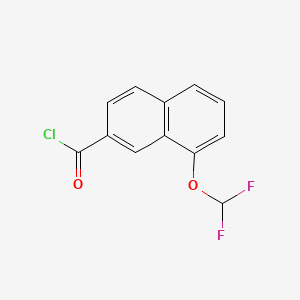
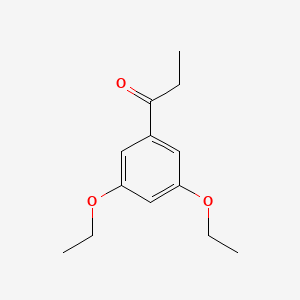
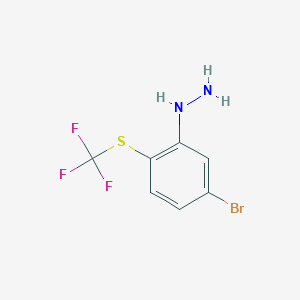
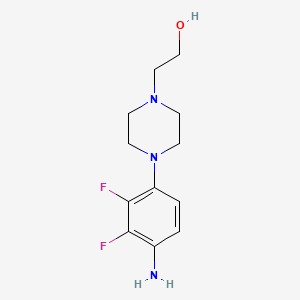
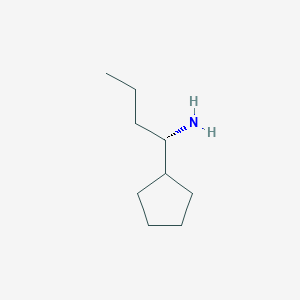
![Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate](/img/structure/B14066353.png)
![N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B14066355.png)

